molecular formula C6H10N2O3 B060542 3-Methoxy-1-methylpiperazine-2,5-dione CAS No. 170376-80-4

3-Methoxy-1-methylpiperazine-2,5-dione

Cat. No. B060542
CAS RN: 170376-80-4
M. Wt: 158.16 g/mol
InChI Key: AUDVQKXMGBKHRC-UHFFFAOYSA-N
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Description

3-Methoxy-1-methylpiperazine-2,5-dione, also known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties have made it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

  • NMR-Spectra and Solution Structures of Some Piperazine-2,5-Diones:

    • The study discusses the preparation and structural characterization of various 3-methoxypiperazine-2,5-diones. The importance of repulsive interactions in predicting the conformation of substituted piperazine-2,5-diones is particularly noted (Elix et al., 1986).
  • Versatile Organic Substrates – 3-Ylidenepiperazine-2,5-diones:

    • The paper discusses the utility of 3-Ylidenepiperazine-2,5-diones and 3,6-diylidenepiperazine-2,5-diones as organic substrates. These compounds, part of a series that includes 3-Methoxy-1-methylpiperazine-2,5-dione, are prone to addition reactions and can further transform into natural products or serve as precursors for interesting α-amino or α-keto acid derivatives by cleavage of the diketopiperazine ring (Liebscher & Jin, 1999).
  • Synthesis and Spectroscopic Properties of 1-hydroxypiperazine-2,5-diones:

    • This study presents the synthesis and characterization of 1-Hydroxypiperazine-2,5-diones, starting with Boc-L-amino acids and detailing their spectroscopic properties. It underscores the importance of these compounds in understanding the spectral behavior of related piperazine diones (Akiyama et al., 1989).
  • Chiral Solvating Properties of Piperazine-2,5-dione Derivatives:

    • Several studies have explored the chiral solvating properties of various derivatives of piperazine-2,5-diones. These compounds have been used to determine enantiomer compositions of other substances and are recognized for their potential as chiral solvating agents in NMR spectroscopy. This research area provides insights into the stereochemical analysis and characterization of various organic compounds (Wagger et al., 2007); (Malavašič et al., 2008).
  • Synthesis and Anticonvulsant Properties of Piperazine Dione Derivatives:

    • There are studies on the synthesis of various piperazine dione derivatives and their evaluation for anticonvulsant activities. These works contribute to understanding the therapeutic potential of such compounds in medicinal chemistry, including their structural and functional relationships in drug design (Obniska & Zagórska, 2003); (Obniska et al., 2005).

properties

IUPAC Name

3-methoxy-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-8-3-4(9)7-5(11-2)6(8)10/h5H,3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDVQKXMGBKHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479826
Record name 3-METHOXY-1-METHYLPIPERAZINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170376-80-4
Record name 3-METHOXY-1-METHYLPIPERAZINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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